5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethoxy group attached to a pyrrolo[2,3-B]pyridine scaffold, which imparts unique chemical and biological properties. The trifluoromethoxy group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of 5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also aid in optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile employed.
Scientific Research Applications
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
- Biology
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Properties
Molecular Formula |
C8H5F3N2O |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13) |
InChI Key |
CHIOVBCDUBOZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)OC(F)(F)F |
Origin of Product |
United States |
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